2-Methyl-1-propanol, also known as isobutanol or isobutyl alcohol, is an organic compound with the molecular formula . It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is only connected to one other carbon. This compound appears as a clear, colorless liquid with a characteristic odor reminiscent of alcohol. It has a boiling point of approximately 108 °C and a melting point of -108 °C, making it a volatile substance with a relatively low viscosity of 3.96 cP at 20 °C .
Several methods exist for synthesizing 2-methyl-1-propanol:
2-Methyl-1-propanol has diverse applications across various industries:
Interaction studies involving 2-methyl-1-propanol often focus on its reactivity with other chemicals:
These interactions highlight its versatility but also necessitate caution due to potential hazardous reactions under certain conditions .
Several compounds share structural similarities with 2-methyl-1-propanol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Boiling Point (°C) | Key Characteristics |
---|---|---|---|
1-Propanol | 97.2 | A straight-chain alcohol; lower boiling point. | |
2-Propanol (Isopropanol) | 82.6 | A secondary alcohol; more common in household products. | |
1-Butanol | 117.7 | A straight-chain alcohol; higher boiling point than isobutanol. | |
Tert-Butanol | 83.5 | A tertiary alcohol; used as a solvent and fuel additive. |
What sets 2-methyl-1-propanol apart from these compounds is its branched structure which contributes to its distinct physical properties such as lower viscosity and higher volatility compared to straight-chain counterparts like butanol. Its unique structure also influences its reactivity and applications in industrial processes .
Bacterial systems have been extensively engineered for 2-methyl-1-propanol production, with several organisms demonstrating promising results. Production typically occurs through the amino acid biosynthetic pathway, where 2-keto acids are diverted toward alcohol production via the Ehrlich pathway.
Engineered Escherichia coli Systems
E. coli has been the primary bacterial workhorse for isobutanol production due to its genetic tractability and well-characterized metabolism. The metabolic engineering of E. coli for isobutanol production involves hijacking the valine biosynthesis pathway, where α-ketoisovalerate is decarboxylated to isobutyraldehyde and subsequently reduced to isobutanol. The reaction sequence can be represented as:
$$(CH3)2CHC(O)CO2H \rightarrow (CH3)2CHCHO + CO2$$
$$(CH3)2CHCHO + NADH + H^+ \rightarrow (CH3)2CHCH_2OH + NAD^+$$
Elementary mode (EM) analysis has been employed to redesign E. coli metabolism for optimal isobutanol production. By deleting 7 chromosomal genes, researchers constrained the metabolic network to 12 elementary modes, 6 of which can produce high yields of isobutanol under anaerobic conditions, ranging from 0.29 to 0.41 g isobutanol/g glucose.
Recent advances have pushed the boundaries of production metrics. Through integrated fermentation with gas stripping for in situ product removal, engineered strain JCL260 has achieved titers exceeding 50 g/L in 72 hours. This approach effectively mitigates the cytotoxicity associated with isobutanol accumulation in the culture medium, allowing for extended production periods.
Researchers have also explored alternative carbon sources for isobutanol production. Strain BWL9 was engineered to produce 528.72 mg/L isobutanol from a mixture of 20 g/L glucose and 10 g/L xylose, representing a significant step toward utilizing lignocellulosic feedstocks.
Corynebacterium glutamicum Platform
C. glutamicum, a traditional amino acid producer, has emerged as an attractive host for isobutanol biosynthesis due to its higher isobutanol tolerance compared to E. coli. Overexpression of alsS from Bacillus subtilis, ilvC and ilvD from C. glutamicum, kivd from Lactococcus lactis, and native alcohol dehydrogenase adhA led to the production of 2.6 g/L isobutanol and 0.4 g/L 3-methyl-1-butanol in 48 hours.
Further optimizations have yielded impressive results. By inactivating several genes to direct more carbon through the isobutanol pathway, researchers increased production by approximately 25% to 4.9 g/L isobutanol in a pycldh background. In fed-batch fermentations with an aerobic growth phase followed by an oxygen-depleted production phase, engineered C. glutamicum strains have produced approximately 175 mM (15.9 g/L) isobutanol with a volumetric productivity of 4.4 mM h^−1 and an overall yield of about 0.48 mol per mol of glucose in the production phase.
Bacillus subtilis Engineering
B. subtilis offers unique advantages for isobutanol production, particularly in terms of genetic stability and protein secretion capabilities. An engineered strain (BSUΔL-03) with inducible pathways produced up to 3.83 ± 0.46 g 2-methyl-1-propanol/L, which was approximately 60% higher than strains with constitutive pathways. This improvement was achieved by constructing a P(alsSD)-controlled auto-inducible 2-ketoisovalerate biosynthetic pathway and a P(spac)-controlled IPTG-inducible Ehrlich pathway, allowing precise modulation of gene expression.
Lactococcus lactis Development
L. lactis has been investigated primarily for its exceptional tolerance to isobutanol rather than as a production host. Through adaptive laboratory evolution (ALE) in a continuous stirred tank reactor, researchers have developed strains with tolerance up to 40 g/L of isobutanol. This high tolerance makes L. lactis a potential candidate for future engineering efforts, particularly as a gene donor for tolerance mechanisms.
Table 1 summarizes the production metrics achieved by various bacterial systems for 2-methyl-1-propanol production.
*Values converted from molar units; yield in mol/mol glucose.
While bacterial systems have dominated isobutanol production research, yeast offers significant advantages, particularly for industrial applications, due to its robustness and tolerance to harsh fermentation conditions.
Challenges in Saccharomyces cerevisiae Engineering
Isobutanol production in S. cerevisiae faces a fundamental challenge: subcellular compartmentalization of the relevant pathway enzymes. In native yeast metabolism, the valine biosynthesis pathway—a precursor to isobutanol production—is localized primarily in mitochondria, creating a spatial barrier to efficient production.
Unmodified S. cerevisiae produces isobutanol at very low levels, less than 1% of the theoretical maximum yield. This poor performance is attributed to several factors:
Engineered Cytosolic Pathways
To overcome compartmentalization barriers, researchers have constructed artificial cytosolic isobutanol biosynthetic pathways. One successful approach involved expressing alsS (α-acetolactate synthase from B. subtilis) and redirecting two endogenous mitochondrial enzymes—ketol-acid reductoisomerase (Ilv5) and dihydroxy-acid dehydratase (Ilv3)—to the cytosol.
Optimization of this system required careful balancing of enzyme expression levels. Overexpression of alsS alone led to growth inhibition, suggesting toxicity from intermediate accumulation. This challenge was overcome by:
The final engineered strain JHY43D24 produced 263.2 mg/L isobutanol, representing approximately a 3.3-fold increase compared to control strains.
Role in Higher Alcohols Production
Beyond direct engineering for isobutanol production, yeast systems have been studied for their role in producing multiple higher alcohols, including 2-methyl-1-propanol, in traditional fermentation processes. In Huangjiu (Chinese rice wine) fermentation, 2-methyl-1-propanol is among the principal higher alcohols present at significant levels, influencing both flavor profile and physiological effects.
Cell-free systems represent a paradigm shift in bioproduction, liberating biochemical processes from the constraints of maintaining cellular viability. For isobutanol production, these systems have demonstrated exceptional performance metrics that surpass even highly developed cellular systems.
Cell-Free Enzyme Systems
A completely immobilized cell-free enzyme reaction system has been developed for converting ketoisovaleric acid to isobutanol with a molar yield of 43% and a titer of 2 g/L. These performance metrics are comparable to high-performing in vivo systems, such as those achieved with Clostridium thermocellum (41% yield and 5.4 g/L titer).
The true breakthrough in cell-free technology came with the development of a bioreactor system with continuous product removal. This system produced isobutanol from glucose at an unprecedented rate of 4 g L^−1 h^−1, reaching a titer of 275 g L^−1 with 95% yield over nearly 5 days. These production metrics exceed even the highly developed ethanol fermentation process, demonstrating the potential of cell-free systems for biofuel production.
Table 2 compares the performance of different cell-free systems for 2-methyl-1-propanol production.
System | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
---|---|---|---|---|
Immobilized cell-free enzyme reaction | 2 | 43 | - | |
Cell-free system with continuous product removal | 275 | 95 | 4 |
In Situ Product Recovery Strategies
The cytotoxicity of isobutanol presents a significant challenge for microbial production. In situ product removal strategies have been developed to overcome this limitation, enabling higher production titers and extended fermentation periods.
Gas Stripping
Gas stripping has proven effective for continuous removal of isobutanol from fermentation broths. Implementation of this technique with engineered E. coli JCL260 enabled production exceeding 50 g/L in 72 hours. The process involves bubbling air through the bioreactor, which serves dual purposes:
Interestingly, a high isobutanol-tolerant strain (SA481) produced significantly less isobutanol than either the production strain (JCL260) or the parental strain (JCL16) when gas stripping was employed. This result suggests that in situ product removal can effectively overcome isobutanol toxicity, potentially obviating the need for developing highly tolerant strains.
Adsorption-Based Recovery
Alternative recovery methods include adsorption onto isobutanol-selective resins. A styrene-based resin, Dowex Optipore SD-2, has been found to effectively adsorb isobutanol from both gas and liquid streams of fermentation media at room temperature. Ethanol and methanol have proven effective as desorbents, allowing nearly 100% isobutanol recovery from the resin.
This approach offers several advantages:
For autotrophic fermentations utilizing H₂, CO₂, and O₂, a specialized Bioreactor for Incompatible Gases (BIG) system has been developed that allows these gases to be simultaneously fed to isobutanol-producing cells without gas-phase mixing of H₂ and O₂.
Chemical synthesis remains the dominant industrial route for 2-methyl-1-propanol production, with hydroformylation of propylene being the most widely practiced method.
Hydroformylation Process
Hydroformylation (oxo synthesis) involves the addition of a formyl group (CHO) and hydrogen to an olefin. For isobutanol production, propylene serves as the starting material:
$$CH3CH=CH2 + CO + H2 \rightarrow CH3CH2CH2CHO$$
This reaction is catalyzed by cobalt or rhodium complexes and generates a mixture of isobutyraldehyde and n-butyraldehyde. The resulting aldehydes are subsequently hydrogenated to the corresponding alcohols, which are then separated.
The hydroformylation process typically operates under the following conditions:
The rhodium-based catalysts generally operate under milder conditions and provide better selectivity toward isobutyraldehyde.
Reppe Carbonylation
An alternative industrial approach is Reppe carbonylation, which also utilizes propylene, carbon monoxide, and water:
$$CH3CH=CH2 + CO + H2O \rightarrow CH3CH2CH2CHO + H_2$$
In this process, the hydrogenation is effected by the water-gas shift reaction:
$$CO + H2O \rightarrow CO2 + H_2$$
This approach eliminates the need for external hydrogen supply but generates CO₂ as a byproduct.
Table 3 summarizes the key features of chemical synthesis methods for 2-methyl-1-propanol production.
Beyond traditional hydroformylation and carbonylation, alternative chemical routes offer opportunities for 2-methyl-1-propanol production, particularly from renewable feedstocks.
Guerbet Condensation
The Guerbet reaction involves the self-condensation of primary alcohols to form higher alcohols. For isobutanol production, propanol and methanol can be reacted via Guerbet condensation. The reaction sequence involves:
The process typically requires basic catalysts (e.g., alkali metal hydroxides) and elevated temperatures (200-250°C).
Recent research has explored integrating n-butanol Guerbet condensation with 1,1-dibutoxybutane hydrolysis to eliminate the adverse effect of water, which can hinder reaction progress and reduce selectivity. This integrated approach has demonstrated enhanced selectivity toward 2-ethylhexanol (73.3% at 70.5% n-butanol conversion).
While this specific work focused on 2-ethylhexanol production, the principles could be applied to isobutanol synthesis, potentially improving yields and selectivity.
Alternative Catalytic Routes
Other potential routes for isobutanol synthesis include:
These alternative approaches remain primarily in the research phase but offer potential pathways for future industrial development, particularly as the chemical industry seeks more sustainable production methods.
Central to bacterial isobutanol production is the elimination of competing pathways and the amplification of biosynthetic flux. In Corynebacterium glutamicum, deletion of the aceE (pyruvate dehydrogenase), pqo (pyruvate:quinone oxidoreductase), ilvE (branched-chain amino acid transaminase), ldhA (lactate dehydrogenase), and mdh (malate dehydrogenase) genes redirects carbon flux from byproducts like lactate and succinate toward the isobutanol pathway [2] [6]. Overexpression of the ilvBNCD operon—encoding acetohydroxyacid synthase (ilvB), acetohydroxyacid isomeroreductase (ilvC), and dihydroxyacid dehydratase (ilvD)—enhances the conversion of pyruvate to 2-ketoisovalerate, a key intermediate [2] [6].
The introduction of heterologous genes such as kivD (ketoisovalerate decarboxylase from Lactococcus lactis) and adhA (alcohol dehydrogenase from Escherichia coli) further boosts isobutanol synthesis. For instance, C. glutamicum strains expressing kivD under the ldhA promoter and adhA under the gapA promoter achieved titers of 343 mM (3.2% v/v) under oxygen deprivation [1] [2]. Similarly, E. coli engineered with kivD and yqhD (a broad-substrate alcohol dehydrogenase) produced 7.4 g/L isobutanol in 24 hours, leveraging endogenous NADPH-dependent enzymes [3] [5].
Table 1: Key Bacterial Strains for Isobutanol Production
Strain Modifications | Titer/Yield | Reference |
---|---|---|
C. glutamicum ΔaceE Δpqo ΔilvE ΔldhA Δmdh with ilvBNCD, kivD, adhA | 175 mM (4.4 mM h⁻¹ productivity) | [2] [6] |
E. coli JCL260 ΔadhE with kivD, yqhD | 7.4 g/L (24 hours) | [3] [5] |
C. glutamicum IBU5 (kivD, adhP) | 343 mM (oxygen deprivation) | [1] |
Isobutanol biosynthesis imposes distinct redox demands: the ilvC and yqhD enzymes require NADPH, while adhA utilizes NADH. To address cofactor imbalances, C. glutamicum and E. coli strains have been engineered with pntAB (transhydrogenase from E. coli), which interconverts NADH and NADPH [2] [5]. In C. glutamicum, pntAB expression increased the substrate-specific yield to 0.60 mol/mol glucose, while combinatorial modulation of pntAB and yfjB (NAD kinase) in E. coli elevated anaerobic isobutanol yields to 0.92 mol/mol [5] [6].
Malic enzyme (malE) plays a critical role in NADPH regeneration via a metabolic cycle involving pyruvate carboxylase and malate dehydrogenase. Deletion of malE in C. glutamicum reduced yields by 40%, underscoring its importance in redox balancing [2] [6]. Conversely, overexpression of pntAB in Shimwellia blattae increased isobutanol production by 39%, while reducing ethanol and lactate byproducts [4].
In Saccharomyces cerevisiae, the valine biosynthesis pathway is naturally compartmentalized in mitochondria. Relocalizing enzymes such as acetolactate synthase (AlsS) and ketol-acid reductoisomerase (IlvC) to the cytosol minimizes transport bottlenecks and enhances precursor availability. This strategy, combined with cytosolic expression of kivD and ADH2, has been employed to improve isobutanol flux [7].
Deletion of BAT1 (mitochondrial branched-chain amino acid transaminase) reduces valine degradation, channeling 2-ketoisovalerate toward isobutanol synthesis. Simultaneous knockout of ALD6 (cytosolic aldehyde dehydrogenase) minimizes acetate formation, preserving acetyl-CoA for the isobutanol pathway [7]. While bacterial systems predominantly target lactate and succinate dehydrogenases (ldhA, mdh), yeast engineering focuses on redirecting carbon from ethanol and amino acid metabolism.
Chromosomal integration of pathway genes ensures genetic stability and eliminates plasmid dependency. In E. coli, markerless integration of ilvBNCD, kivD, and adhA into the genome enabled continuous isobutanol production under anaerobic conditions, achieving titers of 10.8 g/L with a yield of 0.62 mol/mol [5]. CRISPR-Cas9 systems have further streamlined multiplex gene knockouts in C. glutamicum, enabling precise deletion of aceE, pqo, and ilvE in a single step [2] [6]. These advances highlight the synergy between traditional homologous recombination and modern genome-editing tools in optimizing microbial factories.
Flammable;Corrosive;Irritant